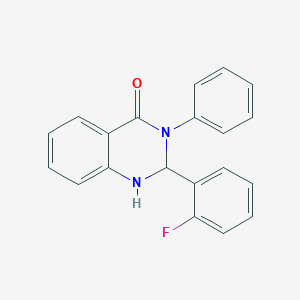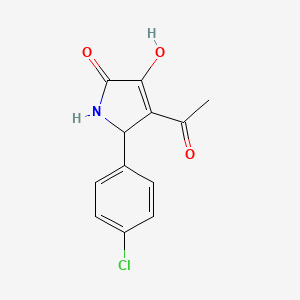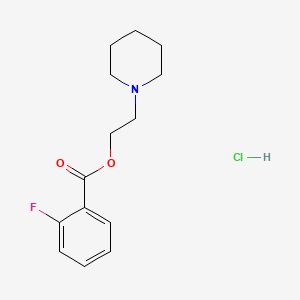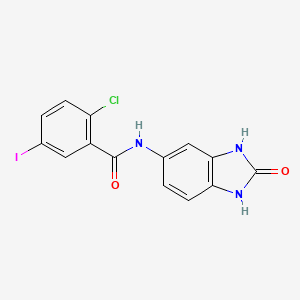
2-(2-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as FLB-457, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with the dopamine D2 receptor. This compound binds to the receptor and blocks its activity, which leads to a decrease in dopamine signaling. This can have a range of effects on various physiological processes, depending on the location and function of the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with the dopamine D2 receptor. By blocking the activity of this receptor, this compound can have a range of effects on various physiological processes, including motor function, reward processing, and cognitive function. Additionally, this compound has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(2-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine D2 receptor antagonists. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(2-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the role of the dopamine D2 receptor in various physiological and pathological processes, and this compound could be a useful tool in this regard. Finally, there may be potential applications for this compound in the treatment of psychiatric disorders, such as schizophrenia and addiction, which are known to involve dysfunction of the dopamine system.
合成法
The synthesis of 2-(2-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-fluoroaniline and benzaldehyde in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of the synthesis process is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
2-(2-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a dopamine D2 receptor antagonist. This compound has been found to have a high affinity for the dopamine D2 receptor, and it has been shown to be effective in blocking the receptor's activity. This makes it a potentially useful tool for studying the role of the dopamine D2 receptor in various physiological and pathological processes.
特性
IUPAC Name |
2-(2-fluorophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(24)23(19)14-8-2-1-3-9-14/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDFHVNOCVOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)
![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)
![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)




![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5013793.png)
![1-(1-hydroxyethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5013798.png)



![1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B5013827.png)